molecular formula C11H15NO2S B13145861 2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-

2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-

Cat. No.: B13145861
M. Wt: 225.31 g/mol
InChI Key: BQENJCFBLPPXSD-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- is an organic compound that features a butenyl amine group attached to a phenyl ring substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-buten-1-amine and 2-(methylsulfonyl)phenyl bromide.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the methylsulfonyl group to a methylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Buten-1-amine,3-[2-(methylsulfonyl)phenyl]- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(E)-3-(2-methylsulfonylphenyl)but-2-en-1-amine

InChI

InChI=1S/C11H15NO2S/c1-9(7-8-12)10-5-3-4-6-11(10)15(2,13)14/h3-7H,8,12H2,1-2H3/b9-7+

InChI Key

BQENJCFBLPPXSD-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\CN)/C1=CC=CC=C1S(=O)(=O)C

Canonical SMILES

CC(=CCN)C1=CC=CC=C1S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.